Product packaging for delphinidin 3-O-beta-D-glucoside betaine(Cat. No.:)

delphinidin 3-O-beta-D-glucoside betaine

Cat. No.: B1210170
M. Wt: 464.4 g/mol
InChI Key: XIIACXXCJBZLHS-PEVLUNPASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Delphinidin 3-O-beta-D-glucoside betaine is an oxonium betaine obtained by deprotonation of the 5 position of delfinidin 3-O-beta-D-glucoside. It is the major microspecies at pH 7.3. It is a conjugate base of a delphinidin 3-O-beta-D-glucoside.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O12 B1210170 delphinidin 3-O-beta-D-glucoside betaine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-7-one

InChI

InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,24-30H,6H2/t15-,17-,18+,19-,21-/m1/s1

InChI Key

XIIACXXCJBZLHS-PEVLUNPASA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Biological Occurrence and Genetic Determinants

Delphinidin (B77816) 3-O-beta-D-glucoside betaine (B1666868) is an oxonium betaine that represents the deprotonated form of its conjugate acid, delphinidin 3-O-beta-D-glucoside, at a physiological pH of 7.3. researchgate.net This compound has been identified in several plant species, including Camellia sinensis (the tea plant) and Lablab purpureus (hyacinth bean). researchgate.net

The precursor, delphinidin 3-O-beta-D-glucoside, also known as myrtillin (B196198), has a much broader distribution in the plant kingdom. researchgate.netmdpi.com It is a prominent anthocyanin responsible for the pigmentation of many fruits and vegetables. nih.gov Notable sources include various berries such as blueberries, blackcurrants, bilberries, and huckleberries. mdpi.com It is also found in grapes, eggplant, black beans, roselle (Hibiscus sabdariffa), and the leaves of Acer crataegifolium and Vaccinium padifolium. mdpi.comnih.govresearchgate.netnih.gov Beyond the plant kingdom, this glucoside has been identified as a metabolite in the yeast Saccharomyces cerevisiae. mdpi.comresearchgate.netgsconlinepress.com

The biosynthesis of delphinidin 3-O-beta-D-glucoside and related complex anthocyanins is a highly regulated enzymatic process. The stability and color of these pigments are significantly influenced by modifications to the core delphinidin structure, particularly glucosylation (the addition of glucose groups) and acylation. mdpi.com

Key genetic determinants for the synthesis of delphinidin-based anthocyanins include specific glucosyltransferase enzymes. In gentian (Gentiana triflora), the enzyme UDP-glucose:anthocyanin 3'-O-glucosyltransferase (3'GT) is crucial for producing blue anthocyanins. This enzyme specifically attaches a glucose molecule to the 3'-hydroxy group on the B-ring of delphinidin-type anthocyanins that already have glucose groups at the 3 and 5 positions. mdpi.com The isolation of the gene for this B-ring-specific glucosyltransferase represents a significant step in understanding the genetic control of flower coloration. mdpi.com

In the butterfly pea (Clitoria ternatea), which produces complex blue pigments called ternatins, the biosynthesis involves a stepwise addition of glucose molecules. japsonline.com The process starts with delphinidin 3-O-(6''-O-malonyl)-beta-glucoside and proceeds via the action of enzymes like 3'GT and 5'-O-glucosyltransferase (5'GT). japsonline.comresearchgate.net The absence of these specific glucosyltransferase activities in a mauve-colored petal line of the same plant, which accumulates the precursor but not the final ternatin products, underscores the critical role of these genes in determining the final chemical structure of the anthocyanin. japsonline.com

Furthermore, the metabolism of myrtillin (delphinidin 3-O-glucoside) can involve other enzymes, such as anthocyanin 3-O-glucoside 6''-O-hydroxycinnamoyltransferase, which produces delphinidin 3-(6-p-coumaroyl)glucoside, further diversifying the range of delphinidin derivatives in nature. mdpi.com

Ecophysiological Factors Influencing Compound Accumulation in Natural Matrices

The concentration of delphinidin (B77816) 3-O-beta-D-glucoside and its precursor in plants is not static; it is dynamically influenced by a range of external environmental and physiological factors. These ecophysiological factors, including temperature, light, and abiotic stressors like salinity, can significantly alter the biosynthesis and degradation pathways of the compound.

Temperature plays a critical role in both the synthesis and stability of delphinidin glucosides. Studies on jaboticaba juice demonstrate a clear temperature-dependent degradation of delphinidin-3-O-glucoside, with the degradation rate increasing at higher temperatures of 45°C and 80°C compared to 25°C. researchgate.netresearchgate.net Similarly, research on blueberry storage shows that the content of delphinidin-3-O-glucoside fluctuates based on temperature, with different patterns observed at 4°C versus 25°C. researchgate.net High-temperature processing is generally detrimental, leading to the degradation of delphinidin. researchgate.netmdpi.com

Light intensity is another crucial factor. The response can vary between species. For instance, in Tartary buckwheat, light intensity is a key determinant for flavonoid accumulation, where higher light levels promote the expression of synthesis-related genes like PAL and 4CL. nih.gov Conversely, in Lithocarpus litseifolius, the highest flavonoid content was found under partial shading (60% of full light), suggesting that excessive light can be inhibitory. scirp.org In other plants like Mikania micrantha, direct sun exposure leads to higher concentrations of flavonoids compared to shaded conditions. researchgate.net

The following table summarizes key research findings on how these factors influence the accumulation of delphinidin 3-O-glucoside and related flavonoids in various natural matrices.

FactorOrganism/MatrixSpecific ConditionObserved Effect on Compound AccumulationReference
Temperature Blueberry (Vaccinium sp.) fruitStorage at 4°C vs. 25°CContent fluctuates differently depending on the storage temperature. At 4°C, content peaked on day 3 and then declined. At 25°C, content generally increased over 7 days. researchgate.net
Temperature Jaboticaba (Myrciaria cauliflora) juiceStorage at 25°C, 45°C, 80°CDegradation rate of delphinidin-3-O-glucoside increases significantly with higher temperatures. researchgate.netresearchgate.net
Light Intensity Tartary Buckwheat (Fagopyrum tataricum)Natural variation in growing regionsLight intensity was identified as the key meteorological factor positively correlating with flavonoid content. nih.gov
Light Intensity Lithocarpus litseifoliusFull light, 60% of full light, 20% of full lightHighest flavonoid content was observed at 60% of full light (partial shade). scirp.org
Light Intensity Mikania micranthaSun-exposed vs. ShadedPlants exposed to higher light intensity (sun) had a greater concentration of flavonoids. researchgate.net
Salinity Rice (Oryza sativa) seedlings60 mM NaCl treatmentIncreased the content of anthocyanin cyanidin-3-glucoside in salt-sensitive cultivars as a protective mechanism. researchgate.net
Salinity Grape (Vitis vinifera) suspension cells75 mM and 150 mM NaClBoth low and high salinity concentrations enhanced the accumulation of total anthocyanins. nih.gov
Abiotic Stress Caenorhabditis elegansOxidative (H₂O₂), Heat, and UVA stressDelphinidin-3-glucoside supplementation showed protective effects under oxidative stress but not under heat or UVA stress, indicating context-dependent activity. japsonline.com

Advanced Analytical Methodologies for Delphinidin 3 O Beta D Glucoside Betaine Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of individual anthocyanins within intricate mixtures by separating them based on their distinct physicochemical properties. nih.gov Liquid chromatography, in particular, is the cornerstone for analyzing polar, non-volatile compounds like delphinidin (B77816) 3-O-beta-D-glucoside betaine (B1666868).

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is the most prevalent and established technique for the analysis of anthocyanins. researchgate.net Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (typically C18) and a polar, acidified mobile phase to ensure the separation and stability of the anthocyanin in its flavylium (B80283) cation form. mdpi.com

Method development focuses on optimizing several parameters to achieve high resolution, good peak shape, and reasonable analysis time. Key variables include the type of stationary phase, mobile phase composition (often a gradient elution with acidified water and an organic solvent like methanol (B129727) or acetonitrile), column temperature, and flow rate. mdpi.com Detection is typically performed using a Diode Array Detector (DAD) or UV-Vis detector set to the visible maximum absorption of anthocyanins, which is around 520 nm. mdpi.com

Validation of HPLC methods is crucial to ensure reliability for quantification. tsijournals.com Validation parameters, as outlined by FDA guidelines, include linearity, recovery, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov Studies on the closely related delphinidin-3-O-glucoside chloride have demonstrated the robustness of HPLC methods for pharmacokinetic studies in rat plasma. tsijournals.comnih.gov

Table 1: Examples of Validated HPLC Method Parameters for Delphinidin-3-O-glucoside Analysis
ParameterValue / ConditionReference
ColumnAgilent Reverse Phase EC-C18 (4.6×150 mm; 2.7 µm particle size) nih.gov
Mobile PhaseAcetonitrile with 0.1% trifluoroacetic acid in an aqueous solution (81:19, v/v) nih.gov
Linearity (R²)≥ 0.95 nih.gov
Recovery80.37% nih.gov
LOD (in rat plasma)47 ng/mL nih.gov
LOQ (in rat plasma)213 ng/mL nih.gov
LOD (in grape extract)0.14 mg/kg nih.gov
LOQ (in grape extract)0.42 mg/kg nih.gov

Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography technology. nih.gov By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to dramatically improved speed, resolution, and sensitivity compared to traditional HPLC. nih.govnih.gov A rapid UPLC method for analyzing anthocyanin glucosides, including delphinidin derivatives, in grapes was developed using a C18 column with a 2 µm particle size, demonstrating the technique's efficiency. nih.govnih.gov These technological improvements allow for more detailed profiling of anthocyanins in complex samples. nih.gov

Gas Chromatography (GC) is generally not suitable for the direct analysis of intact anthocyanin glycosides like delphinidin 3-O-beta-D-glucoside betaine. This is due to their high polarity, low volatility, and thermal instability, which would lead to degradation in the heated GC inlet. nih.gov However, GC-MS can be employed for the analysis of the aglycone (anthocyanidin) portion after a two-step process: acid hydrolysis to cleave the sugar moiety, followed by derivatization. researchgate.net Derivatization, typically silylation, is an essential step to increase the volatility and thermal stability of the resulting delphinidin aglycone, making it amenable to GC analysis. nih.govresearchgate.net While less common than LC methods, GC-MS after derivatization can provide structural information on the core anthocyanidin structure. researchgate.net

Integration of Chromatographic Methods for Complex Mixture Analysis

To enhance the analytical power for exceptionally complex samples, chromatographic methods are often integrated or hyphenated with other techniques. The most common form of integration is the coupling of a liquid chromatograph (HPLC or UPLC) with a spectrometric detector, such as a mass spectrometer (LC-MS) or an NMR spectrometer (LC-NMR). researchgate.net This approach combines the superior separation capability of chromatography with the definitive identification power of spectrometry.

Furthermore, advanced techniques like two-dimensional liquid chromatography (LC×LC) can be used to significantly increase peak capacity and resolution. researchgate.net In an LC×LC setup, fractions from the first chromatographic separation are subjected to a second, different chromatographic separation, providing a much more detailed profile of the sample constituents. This is particularly useful for resolving co-eluting compounds in natural product extracts. researchgate.net

Spectrometric Identification and Structural Elucidation

While chromatography separates the components of a mixture, spectrometry is required for their definitive identification and structural elucidation.

Mass Spectrometry (MS) Approaches (e.g., LC-MS/MS, High-Resolution Mass Spectrometry)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of anthocyanins. researchgate.net Electrospray ionization (ESI) is the most common "soft" ionization technique used, as it allows the intact molecule to be transferred into the gas phase, typically as a protonated molecular ion [M]+ in the positive ion mode. researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The fragmentation pattern can reveal the identity of the aglycone and the nature of the glycosidic substituent. For delphinidin 3-O-glucoside, a characteristic fragmentation involves the loss of the glucose moiety (162 Da), resulting in a prominent fragment ion corresponding to the delphinidin aglycone (m/z 303).

High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. researchgate.net This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, greatly increasing the confidence in compound identification. Instruments like the Quadrupole Time-of-Flight (QTOF) mass spectrometer are frequently used for this purpose. upb.ronih.gov

Table 2: Mass Spectrometric Data for Delphinidin 3-O-glucoside
ParameterValueReference
Molecular FormulaC₂₁H₂₁O₁₂⁺
Exact Mass (Monoisotopic)465.1033 u
InstrumentationLC-ESI-QTOF upb.ronih.gov
Ionization ModePositive (most common), Negative researchgate.netupb.ro
Parent Ion (Positive Mode) [M]⁺m/z 465 nih.gov
Major MS/MS Fragment Ionm/z 303 (corresponding to the delphinidin aglycone) nih.gov
Precursor Ion (Negative Mode) [M-2H]⁻m/z 463.08767 upb.ro
Negative Mode Fragment Ionsm/z 300.0284, 301.0357 upb.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. While less sensitive than mass spectrometry, NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the confirmation of the aglycone structure, the identity and anomeric configuration of the sugar, and the precise location of the glycosidic linkage. nih.gov

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information on the types and chemical environments of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, reveal connectivity between atoms, which is essential for piecing together the complete molecular structure. The non-destructive nature of NMR allows the sample to be recovered for further analysis. For a novel or unconfirmed anthocyanin structure, complete characterization by NMR is considered the definitive proof of structure. nih.gov

Spectrophotometric and Colorimetric Approaches for this compound Assessment

Spectrophotometric and colorimetric methods offer rapid and cost-effective approaches for the quantification of anthocyanins, including delphinidin 3-O-beta-D-glucoside and its betaine form. These techniques are predicated on the inherent ability of the anthocyanin chromophore to absorb light in the visible spectrum, a property that is highly dependent on pH.

The most widely used spectrophotometric method for total anthocyanin quantification is the pH differential method. This technique leverages the structural transformation of the anthocyanin molecule in response to changes in pH. At a pH of 1.0, the flavylium cation form, which is intensely colored, predominates. As the pH is raised to 4.5, the molecule converts to a colorless carbinol pseudo-base. The difference in absorbance measured at the wavelength of maximum absorption (λmax) in the visible spectrum (around 520 nm for many anthocyanins) is directly proportional to the total anthocyanin concentration. The λmax for delphinidin-3-glucoside has been reported at approximately 537-547 nm in acidic methanol. nih.gov

The total monomeric anthocyanin content is calculated using the following formula, expressed as delphinidin 3-O-glucoside equivalents:

Total Monomeric Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × L)

Where:

A = (Aλvis-max pH 1.0 – A700 pH 1.0) – (Aλvis-max pH 4.5 – A700 pH 4.5)

MW (Molecular Weight) = 465.38 g/mol for delphinidin 3-O-glucoside

DF = Dilution Factor

ε (Molar Extinction Coefficient) = 29,000 L·cm-1·mol-1 for delphinidin 3-O-glucoside

L = Path length in cm (typically 1 cm)

Colorimetric assays can also be employed to assess the total phenolic content, of which this compound is a component, although these methods are not specific to anthocyanins. The Folin-Ciocalteu method is a common example, where phenolic compounds react with the Folin-Ciocalteu reagent under alkaline conditions to produce a blue-colored complex that can be measured spectrophotometrically.

Below is a table summarizing the key parameters for the spectrophotometric assessment of delphinidin 3-O-glucoside.

ParameterValue/MethodDescription
Analytical Method pH Differential SpectrophotometryMeasures the concentration based on the reversible structural transformation of anthocyanins with pH change.
λmax (Visible) ~537-547 nmWavelength of maximum absorbance for the colored flavylium cation form in acidic conditions. nih.gov
Molar Extinction Coefficient (ε) 29,000 L·cm-1·mol-1A measure of how strongly the molecule absorbs light at a specific wavelength.
Molecular Weight (MW) 465.38 g/mol The molecular weight used for calculating the concentration in mass units.
Required Reagents Potassium Chloride Buffer (pH 1.0)Used to bring the anthocyanin to its fully colored flavylium cation form.
Sodium Acetate Buffer (pH 4.5)Used to convert the anthocyanin to its colorless hemiketal form.

Innovative Extraction and Sample Preparation Strategies from Biological Samples

The effective isolation and purification of this compound from complex biological matrices are critical prerequisites for accurate characterization and quantification. Conventional solid-liquid extraction (SLE) using polar solvents like acidified methanol or ethanol (B145695) is a classic approach. unl.pt However, to improve efficiency, yield, and environmental friendliness, several innovative extraction techniques have been developed. nih.govencyclopedia.pub

Innovative Extraction Technologies:

Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves (20-2000 kHz) to create acoustic cavitation. thepharmajournal.com This process disrupts plant cell walls, facilitating the release of intracellular components and enhancing the mass transfer of the solvent into the sample matrix, thereby improving extraction efficiency. thepharmajournal.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, leading to the partitioning of analytes from the matrix into the solvent. The rapid and localized heating can significantly reduce extraction time and solvent consumption compared to conventional methods.

Pulsed Electric Field (PEF) Extraction: PEF involves applying short pulses of high-voltage electricity to the sample placed between two electrodes. This treatment increases the permeability of cell membranes, a phenomenon known as electroporation, which enhances the extraction of intracellular compounds like anthocyanins. thepharmajournal.com

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. To extract polar compounds like anthocyanins, a polar co-solvent such as ethanol is typically added to the supercritical CO₂. unl.pt SFE is known for producing high-purity extracts without residual organic solvents. unl.pt

Sample Preparation from Biological Fluids:

Once extracted or when dealing with biological fluids like blood plasma or urine, further sample preparation is necessary to remove interfering substances such as proteins and lipids. biotage.commdpi.com

Protein Precipitation (PPT): This is a common first step for plasma or serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile, to the sample to denature and precipitate proteins, which are then removed by centrifugation or filtration. biotage.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. usm.my The sample is passed through a solid sorbent cartridge (e.g., C18) that retains the analyte of interest. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. This method is effective for purifying anthocyanins and eliminating non-phenolic impurities. usm.my

Volumetric Absorptive Microsampling (VAMS): A modern microsampling technique that allows for the collection of a precise volume (e.g., 10 µL) of a biological fluid onto an absorptive tip. nih.gov This method simplifies sample collection, storage, and shipment, and reduces the volume of biological samples required for analysis. nih.gov

The table below summarizes these innovative extraction and preparation strategies.

TechniquePrincipleMatrixAdvantages
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls, enhancing solvent penetration and mass transfer. thepharmajournal.comPlant TissuesReduced extraction time, lower solvent consumption, increased yield. nih.gov
Microwave-Assisted Extraction (MAE) Microwave energy rapidly heats the solvent and sample, accelerating analyte extraction.Plant TissuesFast, efficient, reduced solvent use. nih.gov
Pulsed Electric Field (PEF) High-voltage pulses create pores in cell membranes (electroporation), improving extraction. thepharmajournal.comPlant TissuesNon-thermal, energy-efficient, preserves compound integrity. thepharmajournal.com
Solid-Phase Extraction (SPE) Differential partitioning of compounds between a solid sorbent and a liquid phase for purification and concentration. usm.myBiological Fluids (Plasma, Urine), Plant ExtractsHigh recovery, effective removal of interferences, analyte concentration. usm.my
Volumetric Absorptive Microsampling (VAMS) Absorption of a fixed volume of biological fluid onto a polymeric tip. nih.govBiological Fluids (Blood, Plasma)Minimally invasive, accurate volume collection, simplified sample handling and storage. nih.gov

Mechanistic Investigations of Biological Activities in Vitro Models

Cellular Uptake, Transport, and Intracellular Localization Mechanisms

The journey of delphinidin (B77816) 3-O-beta-D-glucoside from the extracellular environment into the cell is a critical first step in its bioactivity. In vitro studies have begun to shed light on the specific mechanisms governing this process.

Research has identified the sodium-dependent glucose transporter 1 (SGLT1) as a key player in the cellular uptake of delphinidin 3-O-glucoside. A study utilizing Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that the internalization of this anthocyanin is significantly influenced by factors that affect SGLT1 activity. The uptake was shown to be dependent on the presence of sodium ions and was competitively inhibited by D-glucose. kuromanin.com

Further evidence for the involvement of SGLT1 comes from experiments using phlorizin, a known inhibitor of this transporter, which resulted in a reduction of delphinidin 3-O-glucoside uptake. kuromanin.com The most direct evidence was provided by silencing the SGLT1 gene using small interfering RNA (siRNA), which led to a notable decrease in the intracellular accumulation of the compound. kuromanin.com These findings collectively underscore the importance of SGLT1 in mediating the transport of delphinidin 3-O-glucoside across the cell membrane in endothelial cells.

Table 1: Factors Affecting the Cellular Uptake of Delphinidin 3-O-glucoside in HUVECs

Experimental Condition Observation Implication for Uptake Mechanism
Sodium-free medium Reduced uptake Involvement of a sodium-dependent transporter
Presence of D-glucose Decreased uptake Competition for a glucose transporter
Phlorizin treatment Inhibited uptake Role of SGLT1
SGLT1 siRNA Diminished uptake Direct evidence for SGLT1 involvement

Once inside the cell, the specific intracellular pathways and final destinations of delphinidin 3-O-beta-D-glucoside are not yet fully elucidated. General databases indicate its presence within the cytoplasm and the extracellular space. nih.gov Fluorescence microscopy studies have provided some insights, for instance, in human colorectal cancer cells, treatment with delphinidin-3-O-glucoside influenced the localization of programmed death-ligand 1 (PD-L1), suggesting an interaction within the cellular environment. However, detailed studies mapping its trafficking through various organelles and its potential accumulation in specific subcellular compartments are still needed to provide a complete picture of its intracellular journey.

Modulation of Oxidative Stress Pathways

A significant aspect of the biological activity of delphinidin 3-O-beta-D-glucoside betaine (B1666868) is its ability to counteract oxidative stress. This is achieved through a combination of direct antioxidant action and the modulation of the cell's own defense systems.

Anthocyanins, including delphinidin 3-O-glucoside, are recognized for their potent antioxidant properties, which are largely attributed to the number and position of hydroxyl groups on their structure. kuromanin.com These molecules can directly neutralize harmful free radicals by donating a hydrogen atom or an electron. nih.gov While the delphinidin aglycone has demonstrated strong radical scavenging activity, specific quantitative data for its 3-O-glucoside form is still emerging. nih.gov The Oxygen Radical Absorbance Capacity (ORAC) assay, a method for measuring antioxidant capacity, has been used to evaluate a range of anthocyanins, revealing their significant potential to neutralize peroxyl radicals. kuromanin.comdiscovery.csiro.au

Table 2: Antioxidant Assay Data for Selected Anthocyanins

Compound/Extract Assay IC50 / Activity
Nepenthes miranda flower ethanol (B145695) extract (contains delphinidin-3-O-glucoside) DPPH IC50 = 66.9 µg/mL
Kuromanin (cyanidin-3-glucoside) ORAC 3.5 times stronger than Trolox
Pelargonin ORAC As potent as Trolox

Beyond its direct scavenging effects, delphinidin 3-O-glucoside has been shown to bolster the cell's intrinsic antioxidant defenses. In a study on rabbits with atherosclerosis, administration of delphinidin-3-O-glucoside led to an increase in the activities of key antioxidant enzymes, including catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), and superoxide (B77818) dismutase (SOD). nih.gov Furthermore, it was observed to up-regulate the mRNA expression of SOD1 and GSH-Px in the aorta. nih.gov This indicates that the compound can enhance the cellular capacity to neutralize reactive oxygen species by modulating the expression and activity of these crucial enzymes.

The culmination of its transport into cells and its antioxidant activities is the protection of cellular components from oxidative damage. In vitro studies have provided compelling evidence of this protective role across different cell types and stressors.

In HUVECs, pretreatment with delphinidin 3-O-glucoside significantly mitigated mitochondrial dysfunction induced by oxidized low-density lipoprotein (oxLDL). kuromanin.com It was shown to reduce intracellular reactive oxygen species (ROS) levels and suppress oxLDL-induced apoptosis. kuromanin.com

Furthermore, in human colorectal cancer cells, delphinidin-3-O-glucoside has been observed to induce apoptosis, suggesting a role in cancer cell regulation. researchgate.net Studies on 3T3-L1 preadipocytes have also shown that this compound can inhibit lipid accumulation. mdpi.com In hepatocytes, delphinidin-3-glucoside has been found to suppress lipid accumulation induced by cellular senescence. These findings highlight the diverse protective effects of delphinidin 3-O-beta-D-glucoside betaine against oxidative stress and its consequences in a variety of cellular contexts.

Table 3: Protective Effects of Delphinidin 3-O-glucoside in Cellular Systems

Cell Line Stressor Protective Effect
HUVECs Oxidized LDL Attenuation of mitochondrial dysfunction and apoptosis
HCT 116 (Colorectal Cancer) - Induction of apoptosis
3T3-L1 (Preadipocytes) - Inhibition of lipid accumulation
HepG2 (Hepatocytes) Palmitic acid-induced senescence Suppression of lipid accumulation

Anti-Inflammatory Signaling Pathway Interference

Delphinidin 3-O-beta-D-glucoside has demonstrated significant anti-inflammatory properties in various in vitro models. These effects are largely attributed to its ability to interfere with key signaling pathways that govern the inflammatory response.

Research indicates that delphinidin and its glycosides, including delphinidin-3-O-glucoside, can effectively suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov The NF-κB transcription factor is a central regulator of inflammation, and its activation leads to the expression of numerous pro-inflammatory genes. In vitro studies have shown that treatment with delphinidin-3-O-glucoside leads to a lower expression of NF-κB in various cell types, including mesenchymal stem cells and in models of atherosclerosis. nih.govresearchgate.net This downregulation of NF-κB is a critical mechanism underlying the compound's anti-inflammatory activity, as it effectively reduces the transcription of downstream inflammatory mediators. nih.gov

The modulation of the NF-κB pathway by delphinidin-3-O-glucoside directly influences the production and secretion of cytokines. In vitro experiments have consistently shown that this compound can shift the cytokine profile towards an anti-inflammatory state.

Specifically, it has been observed to reduce the secretion of several pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α) nih.gov

Interleukin-1beta (IL-1β) nih.gov

Interleukin-6 (IL-6) nih.govresearchgate.net

Interleukin-12 (IL-12) nih.gov

Monocyte Chemoattractant Protein-1 (MCP-1) nih.gov

Simultaneously, the compound has been shown to increase the levels of key anti-inflammatory cytokines, such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). nih.gov This dual action of inhibiting pro-inflammatory signals while promoting anti-inflammatory ones highlights its potent immunomodulatory capability at the cellular level.

CytokineEffect of Delphinidin-3-O-glucosideReference
Pro-inflammatory
TNF-αDecreased nih.gov
IL-1βDecreased nih.gov
IL-6Decreased nih.govresearchgate.net
IL-12Decreased nih.gov
MCP-1Decreased nih.gov
Anti-inflammatory
IL-10Increased nih.gov
TGF-βIncreased nih.gov

Delphinidin-3-O-glucoside also exerts its anti-inflammatory effects by directly modulating the activity of immune cells. Studies using conditioned media from mesenchymal stem cells treated with the compound showed an inhibition of macrophage metabolism and activation. nih.gov This resulted in reduced production of pro-inflammatory cytokines by the macrophages themselves, contributing to a dampened inflammatory environment. nih.gov

Furthermore, research in the context of cancer cells has revealed that delphinidin-3-O-glucoside can interfere with immune checkpoint pathways. It has been shown to decrease the expression of Programmed Death-Ligand 1 (PD-L1) in cancer cells and Programmed Cell Death Protein 1 (PD-1) on peripheral blood mononuclear cells. mdpi.com By inhibiting these checkpoints, the compound may help to activate an immune response in the local microenvironment. mdpi.com

Metabolic Regulation at the Cellular Level

In addition to its immunomodulatory effects, delphinidin 3-O-beta-D-glucoside plays a significant role in regulating metabolic processes within cells, particularly in adipocytes.

Adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of fatty acids) are critical processes in energy storage and metabolism. In vitro studies using 3T3-L1 preadipocytes and primary white adipocytes have demonstrated that delphinidin-3-O-β-glucoside significantly inhibits the accumulation of lipids in a dose-dependent manner. nih.govnih.gov

This inhibition is achieved by downregulating the expression of key transcription factors that master-regulate adipogenesis and lipogenesis. nih.govresearchgate.net The expression of the following markers was shown to be reduced at both the mRNA and protein levels:

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): A master regulator of adipocyte differentiation. nih.gov

CCAAT/enhancer-binding protein alpha (C/EBPα): Works in concert with PPARγ to promote differentiation. nih.govresearchgate.net

Sterol Regulatory Element-Binding transcription factor 1 (SREBP1): A key regulator of genes involved in fatty acid and cholesterol synthesis. nih.govresearchgate.net

Fatty Acid Synthase (FAS): A crucial enzyme in the lipogenesis pathway. researchgate.net

By suppressing these pathways, delphinidin-3-O-β-glucoside effectively reduces the capacity of adipocytes to differentiate and store lipids. nih.gov

A primary mechanism for the metabolic regulatory effects of delphinidin-3-O-β-glucoside is the activation of the Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) signaling pathway. nih.govnih.gov AMPK acts as a cellular energy sensor; its activation initiates energy-producing processes like fatty acid oxidation while inhibiting energy-consuming processes like lipogenesis. d-nb.infonih.gov

Studies have shown that delphinidin-3-O-β-glucoside treatment increases the phosphorylation, and thus activation, of AMPK in both 3T3-L1 adipocytes and primary white adipocytes. nih.govnih.gov The activation of AMPK leads to the subsequent phosphorylation and inactivation of one of its key downstream targets, Acetyl-CoA Carboxylase (ACC). nih.govnih.gov ACC is the rate-limiting enzyme in fatty acid synthesis. Its inactivation by AMPK phosphorylation effectively blocks lipogenesis, contributing to the observed reduction in lipid accumulation. nih.govd-nb.info Therefore, the anti-adipogenic and anti-lipogenic effects of delphinidin-3-O-β-glucoside are mediated, at least in part, through the activation of the AMPK-ACC signaling cascade. nih.govnih.gov

Target MoleculeEffect of Delphinidin-3-O-β-glucosideCellular PathwayConsequenceReference
PPARγDownregulationAdipogenesisInhibition of adipocyte differentiation nih.gov
C/EBPαDownregulationAdipogenesisInhibition of adipocyte differentiation nih.govresearchgate.net
SREBP1DownregulationLipogenesisInhibition of fatty acid synthesis nih.govresearchgate.net
FASDownregulationLipogenesisInhibition of fatty acid synthesis researchgate.net
AMPKIncreased Phosphorylation (Activation)Cellular Energy SensingActivation of catabolic pathways nih.govnih.gov
ACCIncreased Phosphorylation (Inactivation)LipogenesisInhibition of fatty acid synthesis nih.govnih.gov

Effects on Mitochondrial Function and Energy Metabolism

Delphinidin 3-O-beta-D-glucoside has been investigated for its protective effects on mitochondrial integrity and function, particularly in the context of oxidative stress. In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that pretreatment with delphinidin 3-O-glucoside can attenuate mitochondrial dysfunction induced by oxidized low-density lipoprotein (oxLDL). nih.gov This protective action is linked to a decrease in the generation of reactive oxygen species (ROS) and superoxide anions, which in turn helps to stabilize the mitochondrial membrane potential (ΔΨm) and prevent the opening of the mitochondrial permeability transition pore. nih.gov

Research has shown that this compound can protect against the loss of mitochondrial membrane potential that is often a precursor to apoptosis. researchgate.net For instance, pre-incubation of cells with anthocyanins, including delphinidin 3-O-glucoside, was found to prevent peroxynitrite-mediated apoptosis by mitigating the drop in mitochondrial membrane potential. researchgate.net The collapse of ΔΨm is a critical event in the intrinsic apoptotic pathway, and its stabilization by delphinidin 3-O-glucoside highlights a key mechanism for its cytoprotective effects. In studies on HUVECs exposed to oxLDL, pretreatment with delphinidin 3-O-glucoside led to significantly higher levels of mitochondrial membrane potential compared to cells treated with oxLDL alone. nih.govplos.org

The table below summarizes the observed effects of delphinidin 3-O-glucoside on key markers of mitochondrial function in in vitro models.

ParameterModel SystemInducing AgentObserved Effect of Delphinidin 3-O-glucosideReference
Mitochondrial Membrane Potential (ΔΨm)Human Umbilical Vein Endothelial Cells (HUVECs)Oxidized Low-Density Lipoprotein (oxLDL)Attenuated the decrease in ΔΨm nih.govplos.org
Mitochondrial Membrane Potential (ΔΨm)Endothelial CellsPeroxynitritePrevented the loss of ΔΨm researchgate.net
Reactive Oxygen Species (ROS) GenerationHUVECsoxLDLDecreased intracellular ROS levels nih.govplos.org
Superoxide Anion (O2·−) GenerationHUVECsoxLDLDecreased intracellular O2·− levels nih.govplos.org

Receptor and Enzyme Interaction Studies

The biological activities of delphinidin 3-O-beta-D-glucoside are also mediated through its interaction with specific cellular receptors and enzymes. In silico studies have explored its potential as an anti-inflammatory agent by examining its interaction with tumor necrosis factor-alpha (TNF-α) and its receptor (TNF-αR). nih.govactainformmed.org These computational models predict that delphinidin 3-O-glucoside can bind directly to the TNF-α receptor. nih.gov This binding is thought to inhibit the signaling cascade that occurs when TNF-α interacts with its receptor, suggesting a potential mechanism for anti-inflammatory effects. nih.govactainformmed.org

Beyond receptor binding, delphinidin 3-O-glucoside influences key metabolic enzyme pathways. Studies in 3T3-L1 adipocytes and primary white adipocytes have shown that it can activate adenosine monophosphate-activated protein kinase (AMPK), a crucial enzyme in regulating cellular energy homeostasis. mdpi.com Activation of AMPK by delphinidin 3-O-glucoside leads to the subsequent phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. mdpi.com This interaction suggests a role for the compound in modulating lipid metabolism by promoting fatty acid oxidation and inhibiting lipogenesis. mdpi.com The compound's influence extends to other enzymes as well; it has been shown to increase the expression of carnitine palmitoyltransferase-1 (CPT-1), an enzyme critical for the transport of fatty acids into the mitochondria for oxidation. mdpi.com

The table below details specific receptor and enzyme interactions identified in research studies.

TargetStudy TypeModel SystemInteraction/EffectReference
TNF-α receptorIn silico (Docking study)Computational ModelBinds to the receptor, potentially inhibiting TNF-α signaling nih.govactainformmed.org
Adenosine monophosphate-activated protein kinase (AMPK)In vitro3T3-L1 AdipocytesIncreased phosphorylation (activation) of AMPK mdpi.com
Acetyl-CoA carboxylase (ACC)In vitro3T3-L1 AdipocytesIncreased phosphorylation (inactivation) of ACC mdpi.com
Carnitine palmitoyltransferase-1 (CPT-1)In vitro3T3-L1 AdipocytesIncreased protein expression mdpi.com

Metabolic Fate and Bioavailability Studies Preclinical in Vivo Models

Absorption and Distribution Dynamics in Animal Models (e.g., Rodents)

Studies in rodent models, specifically rats, indicate that delphinidin (B77816) 3-O-beta-D-glucoside is absorbed into the systemic circulation after oral administration. nih.govnih.govnih.gov The compound can be detected in the blood plasma in its intact glucosidic form shortly after ingestion. nih.gov

The absorption profile of delphinidin 3-O-beta-D-glucoside exhibits a biphasic pattern. nih.govnih.govnih.gov In rats, an initial peak in plasma concentration is observed as early as 15 minutes post-administration, followed by a second peak at approximately 60 minutes. nih.govnih.govnih.gov This suggests rapid absorption from the upper gastrointestinal tract, followed by further absorption processes. Even after four hours, a notable plasma level of about 30 nmol/L has been recorded, indicating a degree of persistence in the bloodstream. nih.govnih.gov

Upon absorption, delphinidin 3-O-beta-D-glucoside and its metabolites are distributed to various tissues. The liver has been identified as a key organ for its accumulation and metabolism. nih.gov

Biotransformation and Metabolite Identification in Animal Systems

Once absorbed, delphinidin 3-O-beta-D-glucoside undergoes significant biotransformation, primarily through Phase I and Phase II metabolic reactions.

Characterization of Phase I and Phase II Metabolic Pathways

The primary metabolic pathway identified for delphinidin 3-O-beta-D-glucoside in rats is methylation, a Phase II reaction. nih.govnih.govnih.gov This process is catalyzed by catechol-O-methyltransferase (COMT). The methylation specifically occurs at the 4'-hydroxyl group on the B-ring of the delphinidin structure. nih.govnih.govnih.gov This is a characteristic metabolic route for flavonoids that possess a pyrogallol (B1678534) structure on their B-ring. nih.govnih.govnih.gov

Identification and Quantification of Major Metabolites (e.g., Methylated Derivatives, Glucuronides)

The principal metabolite of delphinidin 3-O-beta-D-glucoside identified in the plasma of rats is 4'-O-methyl delphinidin 3-O-beta-D-glucoside. nih.govnih.govnih.gov This methylated derivative appears in the plasma as early as 15 minutes after oral administration and is considered the major metabolite, being particularly abundant in the liver. nih.govnih.gov Studies have confirmed the absence of 3'-O-methylated derivatives, pinpointing 4'-OH methylation as the main metabolic pathway for this compound in rats. nih.gov While glucuronidation is a common metabolic pathway for other anthocyanins, specific glucuronide conjugates of delphinidin 3-O-beta-D-glucoside were not detailed in the reviewed preclinical studies.

Table 1: Major Metabolite of Delphinidin 3-O-beta-D-glucoside in Rats

Parent Compound Major Metabolite Metabolic Reaction Primary Site of Detection

Interaction with Gut Microbiota and Subsequent Metabolite Formation

The gut microbiota plays a crucial role in the metabolism of anthocyanins that are not absorbed in the upper gastrointestinal tract.

Microbial Degradation Pathways and Resulting Phenolic Acid Metabolites

In vitro studies using intestinal microflora have shown that anthocyanidin glycosides are subject to microbial degradation. nih.gov The first step in this process is typically deglycosylation, where the sugar moiety is hydrolyzed by bacterial enzymes such as beta-glucosidases. nih.gov This releases the aglycone, delphinidin in this case.

The liberated aglycones are often unstable at the neutral pH of the intestines and undergo further degradation. nih.gov This process leads to the formation of various phenolic acid metabolites. nih.gov While the specific phenolic acid degradation products of delphinidin have not been explicitly identified in the reviewed literature, the metabolism of other anthocyanins by gut microbiota is known to yield simpler phenolic compounds.

Influence on Gut Microbiota Composition and Activity

The current body of reviewed scientific literature does not provide specific information on the influence of delphinidin 3-O-beta-D-glucoside or its betaine (B1666868) form on the composition and activity of the gut microbiota.

Stability Assessments in Biological Matrices and Environmental Conditions

The stability of delphinidin 3-O-beta-D-glucoside, and by extension its betaine form which is a major microspecies at neutral pH, is a critical factor influencing its bioavailability and potential bioactivity. nih.gov Research into its stability has been conducted in various biological fluids and under different environmental stressors.

Stability in Biological Matrices

The inherent instability of anthocyanins, including delphinidin 3-O-beta-D-glucoside, poses a significant challenge in accurately assessing their metabolic fate. nih.gov These molecules are susceptible to degradation in biological samples, which can impact the interpretation of bioavailability studies.

In a study investigating the absorption and metabolism of delphinidin 3-O-beta-D-glucopyranoside in rats, the compound was found to appear rapidly in blood plasma, peaking at 15 and 60 minutes after oral administration. nih.gov However, the plasma levels decreased over time, suggesting a degree of instability or rapid clearance from circulation. nih.gov The study also identified a major metabolite, 4'-O-methyl delphinidin 3-O-beta-D-glucopyranoside, indicating that enzymatic modification is a key factor in the stability of the parent compound in vivo. nih.gov

The stability of anthocyanins is also influenced by the biological matrix itself. For instance, the presence of enzymes such as polyphenol oxidase and peroxidase in biological samples can contribute to their degradation. nih.gov Furthermore, interactions with other components within the matrix, such as proteins and metal ions, can affect stability. mdpi.comthepharmajournal.com

The following table summarizes the key findings related to the stability of delphinidin 3-O-glucoside in preclinical models.

Table 1: Stability of Delphinidin 3-O-glucoside in Biological Matrices (Preclinical Data)

Biological Matrix Key Findings Reference(s)
Rat Plasma Rapid appearance post-administration, with peaks at 15 and 60 minutes, followed by a decline. nih.gov

Stability under Environmental Conditions

The stability of delphinidin 3-O-beta-D-glucoside betaine is significantly influenced by a range of environmental factors. These include pH, temperature, light, and the presence of oxygen.

pH: The pH of the surrounding medium is one of the most critical factors affecting anthocyanin stability. At low pH values (typically below 3), anthocyanins exist predominantly in the colored flavylium (B80283) cation form and are relatively stable. nih.gov As the pH increases towards neutral, a mixture of forms including the colorless carbinol pseudobase and the blue quinonoidal base, which includes the betaine form, co-exist. nih.govnih.gov In weakly acidic to neutral environments (pH 3-6), anthocyanins are generally less stable and can appear colorless. nih.gov

Temperature: Elevated temperatures accelerate the degradation of anthocyanins. nih.govmdpi.com High temperatures can lead to the loss of the glycosyl moiety and the opening of the pyran ring, resulting in the formation of colorless chalcone. nih.gov Studies have shown that high temperatures can induce the degradation of anthocyanins in various plant tissues. nih.govmdpi.com

Light: Exposure to light, particularly UV radiation, can also promote the degradation of anthocyanins. mdpi.comthepharmajournal.com This photodegradation can lead to a loss of color and a reduction in the biological activity of these compounds.

Oxygen: The presence of oxygen can lead to the oxidative degradation of anthocyanins. nih.govthepharmajournal.com This process can be accelerated by factors such as high temperature and the presence of certain enzymes. nih.gov

The structural features of the anthocyanin itself also play a role in its stability. The presence of acyl groups in the structure of some anthocyanins can enhance their stability through intramolecular co-pigmentation, which protects the chromophore from degradation. nih.govmdpi.com While delphinidin 3-O-beta-D-glucoside is a non-acylated anthocyanin, this highlights a key structural determinant of stability within the broader class of compounds. nih.gov

The following table summarizes the influence of various environmental factors on the stability of delphinidin 3-O-glucoside.

Table 2: Influence of Environmental Factors on Delphinidin 3-O-glucoside Stability

Environmental Factor Effect on Stability Reference(s)
pH More stable at low pH (<3); less stable in weakly acidic to neutral pH (3-6). nih.govnih.gov
Temperature Degradation accelerates with increasing temperature. nih.govnih.govmdpi.commdpi.com
Light Exposure can lead to photodegradation. mdpi.comthepharmajournal.com

Emerging Research Frontiers and Future Directions

Identification of Novel Biological Targets and Elucidation of Undiscovered Signaling Pathways

Recent investigations have moved beyond the general antioxidant properties of delphinidin (B77816) glycosides to pinpoint specific molecular targets and signaling cascades. These studies are crucial for understanding the mechanisms that underpin its biological activities.

In the context of metabolic regulation, research has shown that delphinidin-3-O-β-glucoside (D3G) can modulate key proteins involved in adipogenesis and lipid metabolism. mdpi.com Studies using 3T3-L1 adipocytes and primary white adipocytes revealed that D3G treatment significantly downregulates the expression of critical adipogenic and lipogenic markers, including peroxisome proliferator-activated receptor gamma (PPARγ), sterol regulatory element-binding transcription factor 1 (SREBP1), CCAAT/enhancer-binding protein alpha (C/EBPα), and fatty acid synthase (FAS). mdpi.com

A central signaling pathway implicated in these effects is the AMP-activated protein kinase (AMPK) pathway, which acts as a master regulator of cellular energy homeostasis. mdpi.com D3G treatment was found to increase the phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in both 3T3-L1 cells and primary adipocytes. mdpi.com This activation of the AMPK-mediated signaling pathway suggests a direct role for the compound in promoting lipid metabolism and attenuating fat accumulation. mdpi.com Furthermore, D3G treatment increased the expression of silent mating type information regulation 2 homolog 1 (SIRT1) and carnitine palmitoyltransferase-1 (CPT-1), proteins involved in fat oxidation. mdpi.com

In cancer research, delphinidin and its glycosides have been shown to interact with multiple signaling pathways essential for tumor cell proliferation and survival. nih.gov These include the inhibition of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov Consequently, downstream pathways such as the Ras/mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathways are modulated. nih.gov Other identified targets include the Wnt/β-catenin signaling pathway, where delphinidin has been shown to downregulate β-catenin expression and inhibit its nuclear translocation in prostate cancer cell models. nih.gov In studies on human umbilical vein endothelial cells (HUVECs), delphinidin-3-O-glucoside was found to protect against mitochondrial dysfunction induced by oxidized low-density lipoprotein (oxLDL). plos.org Additionally, in silico studies have suggested that delphinidin-3-O-glucoside may act as an anti-inflammatory agent by binding to the TNF-α receptor, thereby inhibiting TNF-α signaling. actainformmed.orgnih.gov

Table 1: Identified Biological Targets and Signaling Pathways of Delphinidin 3-O-beta-D-glucoside

Category Target/Pathway Biological Context Findings Source(s)
Metabolism AMPK-mediated signaling Adipogenesis, Lipid Metabolism Increased phosphorylation of AMPK and ACC, leading to attenuated adipogenesis. mdpi.com
PPARγ, SREBP1, C/EBPα, FAS Adipogenesis, Lipogenesis Downregulated expression, inhibiting lipid accumulation. mdpi.com
SIRT1, CPT-1 Fat Oxidation Increased protein expression, promoting lipid metabolism. mdpi.com
Cardiovascular Platelet Activation Thrombosis Inhibited platelet activation and thrombus formation in vitro and in vivo. plos.org
Inflammation TNF-α Receptor Inflammation In silico models show binding to the receptor, potentially inhibiting signaling. actainformmed.orgnih.gov
IL-6, NF-κB, VCAM-1 Atherosclerosis Down-regulated mRNA expression in an animal model of atherosclerosis. nih.gov
Cancer Wnt/β-catenin signaling Prostate Cancer Suppressed pathway activity, inhibiting cancer cell growth. nih.gov
PI3K/Akt, MAPK signaling General Cancer Modulation of these key proliferation and survival pathways. nih.gov
STAT-3 Colorectal Cancer Inhibited phosphorylation, inducing apoptosis. nih.gov

Development of Advanced Methodologies for Trace Analysis and Metabolomics Profiling

The ability to accurately detect and quantify delphinidin 3-O-beta-D-glucoside betaine (B1666868) and its metabolites in complex biological matrices is fundamental to understanding its bioavailability, metabolism, and mechanism of action. Research in this area focuses on creating highly sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthocyanins. usm.my Method validation studies have been conducted to ensure the accurate quantification of delphinidin-3-O-glucoside in biological samples like rat plasma. usm.my These methods often employ Solid Phase Extraction (SPE) as a sample preparation step to purify and concentrate the analyte, removing interfering substances before HPLC analysis. usm.my Such validated methods have established limits of detection and quantification in the nanogram per milliliter range, demonstrating the sensitivity required for pharmacokinetic studies. usm.my

Beyond simple quantification, metabolomics profiling offers a systems-level view of the biochemical changes induced by a compound. A study using liquid chromatography-mass spectrometry (LC-MS) investigated the effect of delphinidin on the metabolic profile of rat tissues in a model of breast carcinogenesis. nih.gov This untargeted approach allowed for the identification of numerous metabolites that were significantly altered following delphinidin administration. nih.gov The analysis revealed that delphinidin significantly perturbed several metabolic pathways. nih.gov

The key pathways affected included:

Taurine and hypotaurine (B1206854) metabolism

Glycerophospholipid metabolism

Arachidonic acid metabolism

Aminoacyl-tRNA biosynthesis

Primary bile acid biosynthesis

This metabolomic footprint provides novel insights into the compound's protective effects, suggesting that its mechanism extends beyond single-target interactions to a broader modulation of the cellular metabolome. nih.gov

Table 2: Perturbed Metabolic Pathways in Response to Delphinidin Administration

Metabolic Pathway Biological Relevance Study Context Source(s)
Taurine and Hypotaurine Metabolism Osmoregulation, Antioxidant Defense Breast Carcinogenesis Model (Rats) nih.gov
Glycerophospholipid Metabolism Cell Membrane Structure, Signaling Breast Carcinogenesis Model (Rats) nih.gov
Arachidonic Acid Metabolism Inflammation, Cell Signaling Breast Carcinogenesis Model (Rats) nih.gov
Aminoacyl-tRNA Biosynthesis Protein Synthesis Breast Carcinogenesis Model (Rats) nih.gov
Primary Bile Acid Biosynthesis Lipid Digestion, Cholesterol Homeostasis Breast Carcinogenesis Model (Rats) nih.gov

Interdisciplinary Research on Delphinidin 3-O-beta-D-glucoside Betaine's Broader Biological Roles (e.g., aging mechanisms in model organisms)

The effects of delphinidin 3-O-beta-D-glucoside are being explored in broader biological contexts, most notably in the field of aging. The use of model organisms allows for systematic investigation of a compound's impact on lifespan and healthspan.

The nematode Caenorhabditis elegans is a widely used model organism in aging research due to its short lifespan and well-characterized genetics. Studies have shown that supplementation with delphinidin-3-glucoside (D3G) can significantly prolong the lifespan and improve healthspan indicators in C. elegans. japsonline.comjapsonline.com Specifically, a study demonstrated that 100 µM of D3G led to a 23.4% increase in the mean lifespan of the nematodes under normal conditions. japsonline.com This effect was accompanied by an improvement in the pharyngeal pumping rate, an indicator of muscle function and health in the worms. japsonline.comjapsonline.com

The anti-aging effects of D3G appear to be linked to its ability to mitigate stress, particularly oxidative stress. japsonline.com When C. elegans were exposed to the oxidizing agent hydrogen peroxide (H₂O₂), D3G supplementation provided a protective effect, extending lifespan and preserving pharyngeal function to a degree similar to the well-known antioxidant coenzyme Q10. japsonline.com These findings suggest that D3G's ability to combat oxidative damage is a key mechanism through which it promotes healthy aging in this model system. japsonline.comjapsonline.com While the betaine component of delphinidin compounds has not been the specific focus of these aging studies, research on betaine, in general, has shown it may counteract age-related changes by influencing methylation potential, reducing homocysteine levels, and attenuating inflammation. nih.gov

Utilization of this compound as a Research Tool or Mechanistic Probe in Non-Human Studies

Beyond its potential therapeutic applications, delphinidin 3-O-beta-D-glucoside serves as a valuable research tool for probing fundamental biological processes in non-human studies. Its ability to specifically modulate certain signaling pathways allows researchers to investigate the roles of those pathways in various physiological and pathological conditions.

In cardiovascular research, D3G is used to explore the mechanisms of atherosclerosis. Studies have utilized D3G to inhibit the detrimental effects of oxidized low-density lipoprotein (oxLDL), a key player in the development of atherosclerotic plaques. nih.gov By treating vascular endothelial cells with D3G, researchers can protect against oxLDL-induced mitochondrial dysfunction and cell injury. plos.org This allows for a more detailed investigation of the signaling events downstream of oxidative stress and the specific pathways involved in endothelial protection. plos.orgnih.gov For instance, in a rabbit model of atherosclerosis, D3G was used as a probe to demonstrate that inhibiting inflammation and oxidative stress (by down-regulating IL-6, NF-κB, and up-regulating SOD1) could alleviate the disease pathology. nih.gov

Similarly, in cancer biology, delphinidin has been employed as a mechanistic probe to study tumor angiogenesis and lymphangiogenesis (the formation of new blood and lymphatic vessels, respectively). researchgate.net By administering delphinidin in a rat syngeneic breast tumor model, researchers were able to significantly reduce the growth of these vessels. researchgate.net This use of delphinidin as a research tool helps to confirm the critical role of these vascularization processes in tumor progression and identifies the compound as a novel anti-lymphangiogenesis reagent for further study. researchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying delphinidin 3-O-beta-D-glucoside betaine in plant extracts?

  • Methodological Answer : Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) is a robust method for quantifying polar compounds like delphinidin derivatives and betaine. For betaine, transitions such as m/z 118.1 → 58.1 Da in Multiple Reaction Monitoring (MRM) mode are used, with optimization of collision energy (CoE) and fragmentor voltage (FV) via experimental design (e.g., Central Composite Design) to enhance sensitivity . For anthocyanins like delphinidin-3-O-glucoside, High-Performance Thin-Layer Chromatography (HPTLC) with densitometric analysis at 555 nm provides rapid quantification .

Q. How can researchers ensure accurate identification of this compound using mass spectrometry?

  • Methodological Answer : Full-scan mass spectra should confirm parent ions (e.g., m/z 118.1 [M+H]+ for betaine) and product ion transitions. For delphinidin derivatives, anthocyanin-specific fragmentation patterns (e.g., loss of glucoside moieties) must be validated against reference standards. Use of internal standards (e.g., isotopically labeled betaine) and cross-referencing with databases like PubChem (InChI Key: WOKXHOIRHHAHDA-FCSQJVOZSA-N) ensures structural accuracy .

Advanced Research Questions

Q. What experimental design strategies optimize MS/MS parameters for betaine quantification in complex matrices?

  • Methodological Answer : Central Composite Design (CCD) is critical for optimizing MS/MS parameters. Variables include collision energy (CoE), fragmentor voltage (FV), and source temperature. For betaine, a CCD with response surface methodology (RSM) can maximize peak area while minimizing noise, even in trace-level matrices. This approach improves limits of detection (LODs) and ensures method robustness across diverse biological samples .

Q. How do extraction methods (e.g., ASE/SPE vs. QuEChERS) impact recovery rates of this compound?

  • Methodological Answer : Accelerated Solvent Extraction (ASE) coupled with Solid-Phase Extraction (SPE) achieves >90% recovery for betaine in water-rich matrices like beetroot. In contrast, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) is preferable for anthocyanins due to its efficiency in removing pigments and polysaccharides. Method validation should include spike-recovery experiments and comparison with certified reference materials .

Q. How can researchers reconcile conflicting data on betaine's role in metabolic pathways across different study models?

  • Methodological Answer : Contradictory findings (e.g., betaine’s association with diabetes risk vs. lipid metabolism benefits) require rigorous model-specific validation. For in vitro studies, HepG2 cells treated with fatty acids and betaine can elucidate dose-dependent effects on mitochondrial activity and lipid oxidation . In vivo, standardized rodent diets (e.g., AIN-93G) ensure consistent nutrient intake, reducing confounding variables in metabolic studies .

Q. What molecular interactions between betaine and delphinidin derivatives influence their stability in physiological conditions?

  • Methodological Answer : Betaine’s osmoregulatory properties may stabilize delphinidin glucosides by reducing oxidative degradation. Dielectric spectroscopy and Molecular Dynamics (MD) simulations reveal synergistic interactions between betaine and urea, which could extend to anthocyanins. Stability assays under varying pH and temperature conditions, coupled with LC-HRMS monitoring of degradation products, are recommended .

Data Analysis and Interpretation

Q. What statistical approaches resolve contradictions in betaine’s bioactivity across studies?

  • Methodological Answer : Meta-analysis using fixed/random-effects models can pool data from heterogeneous studies. For mechanistic contradictions, pathway enrichment analysis (e.g., KEGG or GO terms) identifies context-specific roles of betaine in lipid synthesis vs. oxidation. Public datasets (e.g., LIPID MAPS® betaine mono-/di-radylglycerols) provide comparative lipidomic profiles .

Q. How do structural differences between betaine and its analogs affect experimental outcomes in glucose metabolism studies?

  • Methodological Answer : Methylated glucose analogs (e.g., Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside) serve as non-metabolizable controls to isolate betaine-specific effects. Comparative studies should measure ATP production, glucose transporter (GLUT) expression, and RNA methylation (e.g., m6A levels) to distinguish osmotic vs. epigenetic mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delphinidin 3-O-beta-D-glucoside betaine
Reactant of Route 2
delphinidin 3-O-beta-D-glucoside betaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.